Iodononafluoro-t-butane

Description

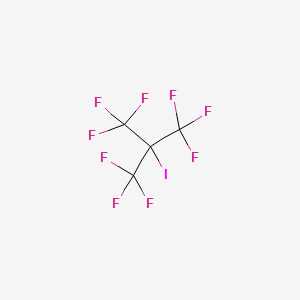

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKBZUXHNPONPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196230 | |

| Record name | Iodononafluoro-t-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4459-18-1 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4459-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodononafluoro-t-butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004459181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodononafluoro-t-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(tert-butyl) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Iodononafluoro-t-butane (CAS: 4459-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodononafluoro-t-butane, also known as perfluoro-t-butyl iodide, is a halogenated organic compound of significant interest in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structural and electronic properties, stemming from the bulky, electron-withdrawing perfluoro-t-butyl group, make it a valuable reagent for the introduction of this sterically demanding moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of iodononafluoro-t-butane, with a focus on providing practical insights and detailed experimental protocols for its use in a research setting.

Introduction: The Significance of the Perfluoro-t-butyl Group

The incorporation of fluorinated functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The perfluoro-t-butyl group ((CF₃)₃C-), in particular, offers a unique combination of extreme steric bulk and strong electron-withdrawing character. These attributes can impart enhanced thermal and chemical stability, increased lipophilicity, and altered metabolic profiles to parent molecules. In drug discovery, the introduction of a perfluoro-t-butyl group can lead to improved pharmacokinetic and pharmacodynamic properties. Iodononafluoro-t-butane serves as a key reagent for accessing these valuable perfluoro-t-butylated compounds.

Physicochemical Properties

Iodononafluoro-t-butane is a colorless to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 4459-18-1 | - |

| Molecular Formula | C₄F₉I | [2] |

| Molecular Weight | 345.93 g/mol | [2] |

| Melting Point | 60 °C | [3] |

| Boiling Point | 61 °C | [3] |

| Density | 2.116 g/cm³ (estimate) | [3] |

| logP (Octanol/Water) | 3.847 (Crippen Calculated) | [4] |

| Water Solubility | log₁₀WS = -4.54 (Crippen Calculated) | [4] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

Synthesis of Iodononafluoro-t-butane

Conceptual Experimental Protocol: Synthesis of Iodononafluoro-t-butane

Disclaimer: This is a conceptual protocol based on general methods for preparing similar compounds and should be adapted and optimized with appropriate safety precautions.

Objective: To synthesize iodononafluoro-t-butane from a suitable perfluoro-t-butyl precursor.

Materials:

-

Silver(I) perfluoro-t-butoxide (precursor, to be synthesized from perfluoro-t-butanol)

-

Iodine (I₂)

-

Anhydrous, aprotic solvent (e.g., acetonitrile, perfluorodecalin)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk line, round-bottom flasks, condenser, etc.)

-

Purification apparatus (distillation or sublimation setup)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

Addition of Reactants: Silver(I) perfluoro-t-butoxide is suspended in the anhydrous aprotic solvent. To this suspension, a stoichiometric amount of iodine is added portion-wise at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by the disappearance of the characteristic color of iodine.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate. The filtrate, containing the desired product, is then carefully concentrated under reduced pressure.

-

Purification: The crude iodononafluoro-t-butane can be purified by distillation or sublimation to yield the final product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of any potential reactive intermediates with atmospheric oxygen or moisture.

-

Anhydrous Solvent: The absence of water is important to avoid side reactions and ensure the stability of the reactants and products.

-

Aprotic Solvent: An aprotic solvent is chosen to avoid any unwanted reactions with the reactants.

-

Portion-wise Addition of Iodine: This helps to control the reaction rate and prevent any potential exotherm.

Caption: Conceptual workflow for the synthesis of Iodononafluoro-t-butane.

Reactivity and Mechanistic Insights

The primary mode of reactivity for iodononafluoro-t-butane is the homolytic cleavage of the carbon-iodine bond to generate the highly stable perfluoro-t-butyl radical ((CF₃)₃C•). This radical is a key intermediate that can participate in a variety of transformations, making iodononafluoro-t-butane a valuable reagent for perfluoro-t-butylation reactions.

Generation of the Perfluoro-t-butyl Radical

The C-I bond in iodononafluoro-t-butane is relatively weak and can be cleaved under various conditions to generate the perfluoro-t-butyl radical. Common methods for radical generation include:

-

Photochemical Initiation: Irradiation with UV or visible light can induce homolysis of the C-I bond.[4]

-

Thermal Initiation: At elevated temperatures, the C-I bond can break to form the radical.

-

Radical Initiators: Chemical initiators such as azobisisobutyronitrile (AIBN) can be used to initiate the radical chain process.

Caption: Generation of the perfluoro-t-butyl radical from iodononafluoro-t-butane.

Radical Reactions

The generated perfluoro-t-butyl radical can undergo several types of reactions, most notably addition to unsaturated systems.

4.2.1. Radical Addition to Alkenes and Alkynes

A general and highly useful application of iodononafluoro-t-butane is the radical addition to alkenes and alkynes. This reaction allows for the direct introduction of the perfluoro-t-butyl group and an iodine atom across the double or triple bond.

General Experimental Protocol: Radical Hydroperfluoroalkylation of Unactivated Alkenes [5]

Objective: To perform the radical addition of iodononafluoro-t-butane to an unactivated alkene.

Materials:

-

Iodononafluoro-t-butane

-

Alkene

-

4-tert-butylcatechol (as a hydrogen atom source)

-

Triethylborane (as a chain transfer agent)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a solution of the alkene in the anhydrous solvent under an inert atmosphere, add 4-tert-butylcatechol and iodononafluoro-t-butane.

-

Initiation: Add triethylborane (typically as a solution in hexane) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for the appropriate time until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by opening the flask to the air. Concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired hydroperfluoroalkylated product.

Mechanistic Rationale: The reaction proceeds via a radical chain mechanism. Triethylborane acts as a radical initiator. The perfluoro-t-butyl radical then adds to the alkene to form a new carbon-centered radical. This radical can then abstract a hydrogen atom from 4-tert-butylcatechol to yield the final product and regenerate the catechol radical, which continues the chain.

Caption: Simplified mechanism of radical addition to an alkene.

Applications in Drug Discovery and Materials Science

The ability of iodononafluoro-t-butane to serve as a precursor to the sterically demanding and electron-withdrawing perfluoro-t-butyl group makes it a valuable tool in several areas of chemical research.

-

Medicinal Chemistry: The introduction of the perfluoro-t-butyl group can enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. Its high lipophilicity can also influence the compound's ability to cross cell membranes.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of the perfluoro-t-butyl group can lead to agrochemicals with improved efficacy and environmental persistence profiles.

-

Materials Science: The unique properties of the perfluoro-t-butyl group are exploited in the design of advanced materials, including polymers with enhanced thermal stability, chemical resistance, and specific surface properties.

Safety, Handling, and Disposal

Iodononafluoro-t-butane should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Perfluoroalkyl substances may require specialized disposal procedures.[6] Unused or residual material should be quenched carefully. A general procedure for quenching reactive materials involves the slow addition of a protic solvent like isopropanol under an inert atmosphere and at low temperatures to control the reaction.[7][8]

Conclusion

Iodononafluoro-t-butane is a versatile and valuable reagent for the introduction of the unique perfluoro-t-butyl group into organic molecules. Its primary reactivity through the generation of the perfluoro-t-butyl radical enables a range of important chemical transformations, particularly in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the research laboratory.

References

-

Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. (2025). National Institutes of Health. [Link]

-

Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2. (n.d.). Angewandte Chemie International Edition. [Link]

-

Reactions of CF3 Radicals with Perfluoroacetone. (1962). The Journal of Chemical Physics. [Link]

-

PERFLUORO-TERT-BUTYL IODIDE. (n.d.). SpectraBase. [Link]

-

Common Standard Operating Procedure. (n.d.). University of Notre Dame. [Link]

-

Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. (2023). ResearchGate. [Link]

-

The effect of temperature on the decomposition process of propane-butane mixture at high temperatures. (2023). E3S Web of Conferences. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

-

Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-. (n.d.). NIST WebBook. [Link]

-

C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. (n.d.). Doc Brown's Chemistry. [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). National Institutes of Health. [Link]

-

Safe Handling of Pyrophoric Liquids. (2009). Oregon State University. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). (2021). National Institutes of Health. [Link]

-

Alkene Radical Reactions. (2015). YouTube. [Link]

-

Access to perfluoro‐tert‐butylated molecules. (n.d.). ResearchGate. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

-

13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane. (n.d.). Doc Brown's Chemistry. [Link]

-

Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101. (2021). YouTube. [Link]

-

Quenching of Pyrophoric Materials. (n.d.). The Sarpong Group. [Link]

-

Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

-

13C NMR spectra of n-butane in H-FER and NaZSM-22 (TON) at different... (n.d.). ResearchGate. [Link]

-

mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane. (n.d.). Doc Brown's Chemistry. [Link]

-

Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety. [Link]

-

Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane. (2022). YouTube. [Link]

-

Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. (n.d.). Royal Society of Chemistry. [Link]

-

Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. (n.d.). National Institutes of Health. [Link]

-

C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

Electron ionization mass spectrum of butyrophenone. (n.d.). ResearchGate. [Link]

-

The Carbon-13 13C NMR spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. [Link]

-

Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). (2021). Angewandte Chemie International Edition. [Link]

Sources

- 1. The effect of temperature on the decomposition process of propane-butane mixture at high temperatures | E3S Web of Conferences [e3s-conferences.org]

- 2. ijnrd.org [ijnrd.org]

- 3. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 7. chemistry.nd.edu [chemistry.nd.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

An In-depth Technical Guide to the Physical Properties of Nonafluoro-tert-butyl Iodide

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Perfluoro-tert-butyl Moiety

In the landscape of modern medicinal and materials chemistry, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and biological properties of molecules. Among these, the nonafluoro-tert-butyl (perfluoro-tert-butyl) group stands out for its profound impact on steric bulk, lipophilicity, and metabolic stability. Nonafluoro-tert-butyl iodide, or perfluoro-tert-butyl iodide, serves as a key reagent for introducing this unique moiety. A thorough understanding of its fundamental physical properties is paramount for its effective handling, application in synthesis, and the prediction of the characteristics of its derivatives. This guide provides a comprehensive analysis of the physical properties of nonafluoro-tert-butyl iodide, grounded in available data and expert interpretation.

Molecular Identity and Structure

Nonafluoro-tert-butyl iodide is the perfluorinated analogue of tert-butyl iodide. The substitution of hydrogen with fluorine atoms drastically alters the molecule's electronic and steric profile.

Chemical Structure:

Caption: Chemical structure of nonafluoro-tert-butyl iodide.

Core Physical Properties: Data and Expert Analysis

The physical properties of nonafluoro-tert-butyl iodide are presented below, with a critical evaluation of the available data in the context of analogous compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₄F₉I | [1][2] |

| Molecular Weight | 345.93 g/mol | [1][2] |

| CAS Number | 4459-18-1 | [2][][4] |

| Boiling Point | 61 °C | [][5] |

| Melting Point | 60 °C | [][4][5] |

| Density | 2.127 g/cm³ | [][5] |

| Appearance | White Powder | [1] |

Analysis of Physical State and Thermal Properties

A notable discrepancy exists in the reported data for the melting point of nonafluoro-tert-butyl iodide. A melting point of 60 °C is unusually high for a low molecular weight perfluorinated compound, especially when its boiling point is reported to be 61 °C. This suggests a very narrow liquid range, which is atypical. For comparison, the non-fluorinated analog, tert-butyl iodide, has a melting point of -38.2 °C[6]. The significant increase in molecular weight and intermolecular forces due to fluorination would be expected to raise the melting and boiling points. However, the reported near-identical melting and boiling points are questionable and may be a result of data entry error in the supplier databases. It is more likely that the compound is a liquid at room temperature or a low-melting solid. The description of the compound as a "white powder" by one supplier further adds to the ambiguity[1].

The boiling point of 61 °C is a more plausible value. Perfluorination is known to increase volatility compared to hydrocarbon analogues. For instance, nonafluoro-tert-butyl alcohol has a boiling point of 45 °C, which is significantly lower than its non-fluorinated counterpart, tert-butyl alcohol (82-83 °C). This trend of increased volatility with fluorination supports a relatively low boiling point for nonafluoro-tert-butyl iodide.

Density

The reported density of 2.127 g/cm³ is consistent with a highly fluorinated and iodinated compound[][5]. The high atomic weights of fluorine and iodine contribute to a significantly greater density compared to hydrocarbon analogues.

Solubility

Spectroscopic Properties: A Predictive Overview

Detailed experimental spectra for nonafluoro-tert-butyl iodide are not widely published. However, based on its structure, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The most informative NMR technique for this molecule would be ¹⁹F NMR. Due to the molecular symmetry of the C(CF₃)₃ group, all nine fluorine atoms are chemically equivalent. This would result in a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet is expected to be in the characteristic region for -CF₃ groups. One source indicates the availability of a ¹⁹F NMR spectrum for this compound[8]. The chemical shift for perfluoro-tert-butoxy groups in other molecules has been reported around -71 ppm[9].

Infrared (IR) Spectroscopy

The IR spectrum of nonafluoro-tert-butyl iodide is expected to be dominated by strong C-F stretching vibrations.

-

C-F Stretching: Intense absorption bands are predicted in the region of 1300-900 cm⁻¹. These are characteristic of the C-F bonds in the trifluoromethyl groups[10].

-

C-I Stretching: A weaker absorption corresponding to the C-I stretch would be expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹[11].

The absence of C-H stretching bands (around 3000 cm⁻¹) would be a key feature confirming the perfluorinated nature of the molecule.

Mass Spectrometry (MS)

The mass spectrum of nonafluoro-tert-butyl iodide would provide confirmation of its molecular weight and insight into its fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z 345.93 would be expected, although its intensity may be low due to the lability of the C-I bond.

-

Fragmentation: The primary fragmentation pathway would likely involve the loss of the iodine atom, leading to a prominent peak for the nonafluoro-tert-butyl cation [(CF₃)₃C]⁺ at m/z 219. Other fragments corresponding to the loss of CF₃ groups would also be anticipated.

Safety and Handling

While a comprehensive safety profile is not available, GHS hazard statements from suppliers indicate that nonafluoro-tert-butyl iodide should be handled with care. The primary hazards are related to its potential toxicity if inhaled or ingested, and it may cause skin and eye irritation[4]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

Experimental Protocols: A Framework for Property Determination

For researchers requiring precise physical property data, the following experimental methodologies are recommended.

Protocol for Determining Boiling Point

-

Apparatus: A micro-distillation apparatus is suitable for small quantities.

-

Procedure:

-

Place a small sample of nonafluoro-tert-butyl iodide in the distillation flask with a boiling chip.

-

Slowly heat the sample using an oil bath.

-

Record the temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation.

-

Correct the observed boiling point to standard pressure if necessary.

-

Causality: This method directly measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, providing an accurate boiling point.

Protocol for Determining Density

-

Apparatus: A pycnometer or a digital density meter.

-

Procedure (using a pycnometer):

-

Accurately weigh the clean, dry pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a known temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Determine the volume of the pycnometer by repeating the process with a reference liquid of known density (e.g., deionized water).

-

Calculate the density of the sample.

-

Causality: This gravimetric method provides a precise measurement of mass per unit volume at a constant temperature.

Sources

- 1. No results for search term "3D-FP78468" | CymitQuimica [cymitquimica.com]

- 2. Perfluoro-tert-butyl iodide [myskinrecipes.com]

- 4. PERFLUORO-TERT-BUTYL IODIDE | 4459-18-1 [chemicalbook.com]

- 5. Perfluoro-tert-butyl iodide | CAS#:4459-18-1 | Chemsrc [chemsrc.com]

- 6. tert-Butyl iodide - Wikipedia [en.wikipedia.org]

- 7. Perfluorooctyl Iodide|98%|CAS 507-63-1 [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. iris.cnr.it [iris.cnr.it]

- 10. Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Iodononafluoro-t-butane: Properties, Synthesis, and Strategic Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound Iodononafluoro-t-butane. It provides an in-depth exploration of its core properties, synthesis, and critical applications, with a focus on imparting practical, field-proven insights to facilitate its use in advanced research and development settings.

Fundamental Properties of Iodononafluoro-t-butane

Iodononafluoro-t-butane, also known as perfluoro-tert-butyl iodide, is a halogenated alkane notable for its bulky, chemically robust nonafluoro-t-butyl group. This moiety is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.

Molecular Formula and Weight

The structure consists of a central carbon atom bonded to an iodine atom and three trifluoromethyl groups.

Physicochemical Data

The key physical and chemical properties of Iodononafluoro-t-butane are summarized below. This data is essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Unit | Source(s) |

| CAS Number | 4459-18-1 | N/A | [1] |

| Boiling Point (Normal) | 364.57 | K | [1] |

| Melting Point | 207.89 | K | [1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.847 | N/A | [1] |

| Vaporization Enthalpy (ΔvapH°) | 21.33 | kJ/mol | [1] |

| Critical Temperature (Tc) | 524.56 | K | [1] |

| Critical Pressure (Pc) | 2621.78 | kPa | [1] |

Synthesis Pathway and Mechanistic Insights

The synthesis of iodononafluoro-t-butane is a multi-step process that requires careful control of reaction conditions. A common route involves the reaction of a suitable precursor with iodine and a reducing agent. The following diagram illustrates a generalized pathway for the synthesis of an alkyl iodide from an alcohol, a foundational reaction type in organic chemistry.

Caption: Generalized synthesis of Iodononafluoro-t-butane.

Expertise & Experience: The choice of red phosphorus and iodine to convert an alcohol to an alkyl iodide is a classic and robust method.[2] The reaction proceeds via the in situ formation of phosphorus triiodide (PI3), which then reacts with the alcohol.[3] This process is highly exothermic, and careful, portion-wise addition of the reagents is critical to control the reaction rate and prevent dangerous temperature spikes.[2]

Core Application: Palladium-Catalyzed Cross-Coupling

A primary application of Iodononafluoro-t-butane in drug development is its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck reactions) to introduce the nonafluoro-t-butyl group onto aromatic or heteroaromatic rings. This functional group can significantly enhance the metabolic stability and cell permeability of drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a trusted, self-validating workflow for the coupling of an arylboronic acid with Iodononafluoro-t-butane.

Materials:

-

Iodononafluoro-t-butane

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas supply (Argon or Nitrogen)

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the arylboronic acid (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq). The rigorous exclusion of oxygen and moisture is paramount as the palladium(0) active catalyst is sensitive to oxidation, which would inhibit the catalytic cycle.[4]

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by Iodononafluoro-t-butane (1.1-1.5 eq). Stir the mixture at room temperature for 5-10 minutes.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). The reaction progress must be monitored periodically (e.g., every 1-2 hours) by an appropriate technique like TLC, GC-MS, or LC-MS. This serves as a self-validating checkpoint to ensure the reaction proceeds to completion and to determine the optimal reaction time, preventing byproduct formation from prolonged heating.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure aryl-nonafluoro-t-butane product.

Workflow and Catalytic Cycle Visualization

The following diagram outlines the experimental workflow and the fundamental steps of the palladium catalytic cycle.

Caption: Suzuki-Miyaura coupling workflow and catalytic cycle.

Safety and Handling

Iodononafluoro-t-butane requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5]

-

Ventilation: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from direct sunlight.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and metals.[6]

Trustworthiness: Adherence to these safety protocols, as outlined in the Safety Data Sheet (SDS), is a non-negotiable aspect of laboratory practice and ensures a self-validating system of safety for all personnel.[5][6][8]

References

-

Butane - Wikipedia. (n.d.). Retrieved from [Link]

-

Butane, 1,1-difluoro- | C4H8F2 | CID 18967886 - PubChem. (n.d.). Retrieved from [Link]

-

Butane | C4H10 | CID 7843 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of Iodononafluoro-t-butane (CAS 4459-18-1). (n.d.). Cheméo. Retrieved from [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018, November 25). Retrieved from [Link]

-

Iodobutane ( n-butyl iodide ) Organic Synthesis - YouTube. (2022, November 21). Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (n.d.). Retrieved from [Link]

- Synthesis method of high-purity 1, 4-butane sultone - Google Patents. (n.d.).

-

Normal Butane - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Safety Data Sheet Butane - Superior Gas Liquids. (2025, July 21). Retrieved from [Link]

-

Butane, 1,4-difluoro- | C4H8F2 | CID 9753 - PubChem. (n.d.). Retrieved from [Link]

-

Artificial Synthesis Of Butane And Propane To Make Lpg - IJNRD. (2022, August). Retrieved from [Link]

-

What are the properties of butane and isobutane? - Quora. (2015, November 23). Retrieved from [Link]

-

bp butane safety data sheet. (2021, April 21). Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions of organoboron compounds - SciSpace. (n.d.). Retrieved from [Link]

-

How to Write the Formula for Butane - YouTube. (2019, August 24). Retrieved from [Link]

-

What is the molecular formula for butane C4H10? - YouTube. (2021, February 2). Retrieved from [Link]

-

Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. Iodononafluoro-t-butane (CAS 4459-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. youtube.com [youtube.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. bp.com [bp.com]

- 8. marathonpetroleum.com [marathonpetroleum.com]

A-Z Guide to 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane Synthesis

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthetic pathways to a key fluorinated building block.

The sterically demanding and electronically unique nature of the perfluoro-tert-butyl group, C(CF3)3, makes it a desirable moiety in the design of advanced materials, agrochemicals, and pharmaceuticals. The title compound, 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane, also known as perfluoro-tert-butyl iodide, is a important precursor for introducing this bulky, highly fluorinated group into organic molecules.[1] This guide provides an in-depth analysis of the plausible synthetic routes to this valuable, yet challenging, molecule.

Strategic Approaches to Synthesis

Direct iodination of the parent alkane, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane, presents a significant hurdle due to the inertness of the C-H bond, which is strengthened by the surrounding electron-withdrawing trifluoromethyl groups. Standard free-radical iodination is often thermodynamically unfavorable and difficult to control.[2] Therefore, more nuanced strategies are required, focusing on the assembly of the perfluoro-tert-butyl core with a subsequent iodination step, or the direct formation of the C-I bond from a suitable precursor.

Two primary retrosynthetic disconnections are considered the most promising:

-

Nucleophilic Addition to Perfluoroisobutylene: This approach involves the reaction of perfluoroisobutylene with a trifluoromethyl anion equivalent and an iodide source.

-

Iodination of a Perfluoro-tert-butyl Anion: This strategy relies on the generation of the perfluoro-tert-butyl anion from a suitable precursor, followed by quenching with an electrophilic iodine source.

Route 1: Nucleophilic Addition to Perfluoroisobutylene

Perfluoroisobutylene (PFIB) is a well-established building block in organofluorine chemistry. Its electron-deficient double bond is highly susceptible to nucleophilic attack. This route proposes a two-step, one-pot reaction involving the sequential addition of a trifluoromethyl nucleophile and an iodide ion.

Mechanism and Rationale

The proposed mechanism involves the initial addition of a trifluoromethyl anion (CF3-) to one of the sp2-hybridized carbons of PFIB, generating a stable tertiary perfluorocarbanion. This intermediate can then react with an electrophilic iodine source, or more directly, be trapped by an iodide ion. The choice of the trifluoromethyl source is critical. While trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source is a common method for generating CF3-, its reactivity with PFIB would need careful optimization to avoid polymerization.

A more direct approach could involve the use of a pre-formed trifluoromethylating agent that can also deliver an iodide ion. However, such reagents are not commercially common. A plausible alternative is the in-situ generation of the necessary nucleophiles.

Hypothetical Experimental Protocol

Reaction Scheme:

(CF3)2C=CF2 + "CF3-" + "I-" → (CF3)3C-I

Step-by-Step Methodology:

-

A solution of cesium fluoride (CsF) (1.2 eq.) in dry diglyme is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

-

Trifluoromethyltrimethylsilane (TMSCF3) (1.1 eq.) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to generate the trifluoromethyl anion.

-

The flask is cooled to -78 °C, and a solution of perfluoroisobutylene (PFIB) (1.0 eq.) in dry diglyme is added slowly via a cannula. The reaction is monitored by 19F NMR for the disappearance of the PFIB starting material.

-

Upon complete consumption of PFIB, a solution of N-iodosuccinimide (NIS) (1.2 eq.) in dry diglyme is added dropwise at -78 °C.[3]

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane.

Data Summary (Expected)

| Parameter | Expected Value |

| Yield | 40-60% |

| Boiling Point | ~70-75 °C (estimated) |

| ¹⁹F NMR | Singlet at ~ -15 to -25 ppm |

| ¹³C NMR | Quaternary carbon at ~ 10-20 ppm (septet), CF3 carbons at ~ 120-125 ppm (quartet) |

Route 2: Iodination of a Perfluoro-tert-butyl Anion

This strategy hinges on the generation of the highly stable perfluoro-tert-butyl anion, (CF3)3C-, followed by its reaction with an electrophilic iodine source. The precursor for the anion is key to the success of this route. 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane (perfluoro-tert-butane) is a potential starting material, though the acidity of its C-H bond is relatively low.[4][5]

Mechanism and Rationale

The deprotonation of perfluoro-tert-butane would require a very strong, non-nucleophilic base to avoid side reactions. A sterically hindered lithium amide base, such as lithium diisopropylamide (LDA), could potentially be effective. Once formed, the perfluoro-tert-butyl anion is a soft nucleophile and should readily react with a soft electrophile like molecular iodine (I2).[6]

An alternative and potentially more efficient method for generating the perfluoro-tert-butyl anion involves the use of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene and a fluoride source, which has been shown to be a robust method for generating this nucleophile for reactions with various electrophiles.[7]

Hypothetical Experimental Protocol

Reaction Scheme:

(CF3)3C-H + Base → [(CF3)3C]- [(CF3)3C]- + I2 → (CF3)3C-I

Step-by-Step Methodology:

-

A solution of diisopropylamine (1.1 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C in a flame-dried, three-necked flask under an argon atmosphere.

-

n-Butyllithium (1.05 eq., 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (1.0 eq.) in dry THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to allow for complete deprotonation.

-

A solution of iodine (I2) (1.2 eq.) in dry THF is added dropwise to the carbanion solution at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and diluted with diethyl ether.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by fractional distillation to afford the target compound.

Workflow Visualization

Caption: Proposed synthetic workflows for 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane.

Safety Considerations

Perfluoroisobutylene (PFIB) is an extremely toxic gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. All reactions involving highly fluorinated compounds should be carried out by trained personnel.

Conclusion

The synthesis of 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane is a challenging yet achievable goal for synthetic chemists. The routes outlined in this guide, based on established principles of organofluorine chemistry, provide a solid foundation for further investigation and optimization. The successful synthesis of this compound will undoubtedly open new avenues for the development of novel molecules with unique properties for a wide range of applications.

References

-

ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]

-

National Institutes of Health. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

Wiley Online Library. Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. [Link]

-

ChemBK. 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phe. [Link]

-

National Institutes of Health. extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

Notables de la Ciencia. Radical Fluoroalkylation Reactions. [Link]

-

ACS Publications. An Efficient Photoinduced Iodoperfluoroalkylation of Carbon−Carbon Unsaturated Compounds with Perfluoroalkyl Iodides. [Link]

-

ResearchGate. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. [Link]

-

Arkat USA. Recent progress in hypervalent iodine-mediated fluorination of organic compounds. [Link]

-

ResearchGate. Fluorination and Fluoroalkylation Reactions Mediated by Hypervalent Iodine Reagents. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

NIST WebBook. Propane, 1,1,1,3,3,3-hexafluoro-2-trifluoromethyl-. [Link]

-

National Institutes of Health. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]

Sources

- 1. Perfluoro-tert-butyl iodide [myskinrecipes.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1,1,3,3,3-HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE synthesis - chemicalbook [chemicalbook.com]

- 5. Propane, 1,1,1,3,3,3-hexafluoro-2-trifluoromethyl- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. sioc.cas.cn [sioc.cas.cn]

The Solubility of Iodononafluoro-t-butane in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with the highly fluorinated compound, iodononafluoro-t-butane. This document provides a comprehensive exploration of its solubility in organic solvents, delving into the theoretical underpinnings, practical experimental determination, and the critical factors that govern its behavior in solution.

Introduction: The Unique Profile of Iodononafluoro-t-butane

Iodononafluoro-t-butane, also known as perfluoro-tert-butyl iodide, is a polyatomic molecule with the chemical formula C₄F₉I.[1] It serves as a valuable reagent in organic synthesis, primarily as a source of the perfluoro-tert-butyl radical, which is instrumental in introducing the bulky and electron-withdrawing nonafluoro-t-butyl group into organic molecules.[1] This modification can significantly enhance the thermal stability, lipophilicity, and metabolic resistance of the parent compound, making it a topic of considerable interest in pharmaceutical and materials science research.

Theoretical Framework: Understanding the Solubility of Fluorinated Compounds

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. Perfluorinated compounds like iodononafluoro-t-butane exhibit unique solubility characteristics due to the distinct nature of the carbon-fluorine bond.

Key Factors Influencing Solubility:

-

Weak Intermolecular Forces: The high electronegativity of fluorine atoms leads to highly polarized C-F bonds. However, the symmetrical arrangement of these bonds in a molecule like iodononafluoro-t-butane results in a very low overall molecular dipole moment. This, combined with the low polarizability of the fluorine atoms, leads to very weak van der Waals forces (London dispersion forces) between perfluorocarbon molecules.

-

Fluorophilicity and Fluorophobicity: The concept of "fluorophilicity" refers to the tendency of fluorinated compounds to preferentially interact with other fluorinated molecules. Conversely, "fluorophobicity" describes their tendency to be excluded from both polar (hydrophilic) and non-polar (lipophilic) environments. This unique behavior often leads to the formation of a third, separate "fluorous" phase when mixed with water and many organic solvents.

-

Solvent Polarity: While the "like dissolves like" principle is a useful starting point, the interactions between fluorinated compounds and organic solvents are more complex.

-

Non-polar Solvents (e.g., Hexane, Toluene): One might expect good solubility in non-polar solvents due to the non-polar nature of perfluorocarbons. However, the cohesive energy density of perfluorocarbons is significantly lower than that of hydrocarbons. This mismatch in cohesive energies can lead to limited miscibility. The thermodynamics of mixing fluorocarbons with hydrocarbons are often characterized by positive enthalpies of mixing, indicating an endothermic process that is not spontaneous unless overcome by a significant positive entropy of mixing.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess a significant dipole moment. While the overall dipole moment of iodononafluoro-t-butane is low, localized dipoles of the C-F bonds can interact with the dipolar solvent molecules. However, these interactions are often not strong enough to overcome the solvent-solvent interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of hydrogen bonding. Iodononafluoro-t-butane cannot participate in hydrogen bonding as a donor or acceptor, leading to very poor solubility in these solvents. The strong hydrogen bonding network of the solvent would need to be disrupted to accommodate the solute, which is energetically unfavorable.

-

Visualizing the Intermolecular Interactions:

Caption: Intermolecular forces governing the solubility of iodononafluoro-t-butane.

Quantitative Solubility Data

As previously mentioned, a comprehensive, publicly available dataset of the solubility of iodononafluoro-t-butane in a wide array of organic solvents is currently lacking. Researchers are therefore encouraged to determine these values experimentally based on the specific requirements of their work. The following table provides a qualitative summary based on general principles and anecdotal evidence. A synthesis described in the literature mentions dissolving a related compound in propionitrile, suggesting it is a viable solvent.[4]

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Alkanes | Hexane, Heptane | Poor to Moderate | Mismatch in cohesive energy density between fluorocarbons and hydrocarbons.[3] |

| Aromatic | Toluene, Benzene | Poor to Moderate | Similar to alkanes, with potential for weak pi-system interactions that may slightly enhance solubility. |

| Ethers | Diethyl ether, THF | Moderate | The oxygen atom in ethers can engage in weak dipole-dipole interactions with the C-F bonds. |

| Ketones | Acetone, MEK | Moderate | The polar carbonyl group can interact with the polarized C-F bonds. |

| Alcohols | Ethanol, Methanol | Very Poor | Inability to participate in the hydrogen-bonding network of the solvent. |

| Nitriles | Acetonitrile, Propionitrile | Moderate to Good | The polar nitrile group offers favorable dipole-dipole interactions. Propionitrile has been used as a solvent for a related reaction.[4] |

| Halogenated | Dichloromethane, Chloroform | Moderate to Good | "Like dissolves like" principle applies to a greater extent due to the presence of halogens. |

| Fluorinated | Perfluorohexane | High (Miscible) | Strong "fluorophilic" interactions between the solute and solvent. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of iodononafluoro-t-butane. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

4.1. Materials and Equipment

-

Iodononafluoro-t-butane (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with PTFE-lined caps

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or an HPLC with a UV detector.

4.2. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

4.3. Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

Add an excess amount of iodononafluoro-t-butane to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours with continuous agitation to ensure that the solvent is fully saturated. The equilibration time should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE syringe filter. The filter is crucial to prevent any undissolved microcrystals from being transferred, which would lead to erroneously high solubility values.

-

-

Analysis (using GC as an example):

-

Calibration Curve: Prepare a series of standard solutions of iodononafluoro-t-butane of known concentrations in the same solvent. Analyze these standards by GC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by GC under the same conditions as the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of iodononafluoro-t-butane in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

4.4. Causality and Self-Validation

-

Why excess solute? To ensure the solution is truly saturated at the given temperature.

-

Why constant temperature? Solubility is temperature-dependent. A constant temperature ensures thermodynamic equilibrium.

-

Why filtration? To physically separate the dissolved solute from any undissolved solid, which is a critical step for accuracy.

-

Why a calibration curve? To provide a reliable and linear relationship between the analytical signal and the concentration, which is the foundation of quantitative analysis.

Conclusion

While quantitative solubility data for iodononafluoro-t-butane in a wide range of organic solvents is not extensively documented, a strong understanding of the principles governing the solubility of fluorinated compounds allows for rational solvent selection. The unique properties of the carbon-fluorine bond lead to weak intermolecular forces and the phenomena of fluorophilicity and fluorophobicity, which dictate its behavior in solution. For applications requiring precise knowledge of solubility, the experimental protocol detailed in this guide provides a robust framework for generating accurate and reliable data. As research into fluorinated compounds continues to expand, a more comprehensive understanding of their solution-phase behavior will be essential for unlocking their full potential in drug discovery and materials science.

References

-

Cymit Quimica. Perfluoro-tert-butyl iodide.

-

Stephan, D. W. et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(65), 17676-17684.

-

Cheméo. (2023). Chemical Properties of tert-Butyl iodide (CAS 558-17-8).

-

PubChem. Perfluoro-tert-butyl alcohol.

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

-

SynQuest Laboratories. Perfluoro-tert-butyl iodide.

-

Abraham, M. H., & Acree, W. E. (2004). The factors that influence solubility in perfluoroalkane solvents. Fluid Phase Equilibria, 224(2), 245-250.

-

González, J. A., de la Fuente, I. G., & Cobos, J. C. (2014). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. The Journal of Chemical Thermodynamics, 78, 159-169.

-

Hayduk, W., & Asatani, H. (1988). Solubility of butane in several polar and nonpolar solvents and in an acetone-butanol solvent solution. The Canadian Journal of Chemical Engineering, 66(3), 467-472.

-

Riess, J. G. (2005). Excess thermodynamic functions of mixtures of fluorocarbons with fluorocarbon–hydrocarbon compounds. Physical Chemistry Chemical Physics, 7(12), 2437-2442.

-

Wikipedia. Nonafluoro-tert-butyl alcohol.

-

Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?

-

D'Abramo, M., & Amadei, A. (2020). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 21(18), 6808.

-

Stephan, D. W. et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). ResearchGate.

-

González, J. A. et al. (2014). On the thermodynamics of mixtures including fluorinated benzenes. arXiv.

-

West, C. E., & Burgess, D. R. (1998). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Special Publication, 941.

-

Ameduri, B. (2020). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 12(8), 1759.

-

Chemsrc. (2023). Perfluoro-tert-butyl iodide | CAS#:4459-18-1.

-

Lemal, D. M. (2004). Perspective on Fluorocarbon Chemistry. The Journal of Organic Chemistry, 69(1), 1-11.

-

Kennedy, G. L. et al. (2000). Perfluoro-n-butyl iodide: acute toxicity, subchronic toxicity and genotoxicity evaluations. Food and Chemical Toxicology, 38(6), 503-513.

-

Cheméo. (2023). Iodononafluoro-t-butane.

-

Guidechem. PERFLUORO-TERT-BUTYL IODIDE 4459-18-1 wiki.

-

ChemicalBook. 4459-18-1(PERFLUORO-TERT-BUTYL IODIDE) Product Description.

-

Benchchem. Solubility of "Perfluoro-1-butene" in organic solvents.

-

Sigma-Aldrich. Tert-butyl iodide.

Sources

Introduction: Understanding the Unique Profile of Iodononafluoro-t-butane

An In-Depth Technical Guide to the Safe Handling of Iodononafluoro-t-butane for Researchers, Scientists, and Drug Development Professionals

Iodononafluoro-t-butane, also known as perfluoro-t-butyl iodide, is a valuable reagent in organic synthesis, particularly in the introduction of the nonafluoro-t-butyl group into molecules.[1] This functional group can significantly alter the physical, chemical, and biological properties of a compound, making it of great interest in pharmaceutical and agrochemical research. However, the same attributes that make this fluorinated compound useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Iodononafluoro-t-butane, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment: A Proactive Approach

A foundational element of laboratory safety is a comprehensive understanding of the hazards associated with a chemical. Iodononafluoro-t-butane presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Key Hazards

Based on available safety data sheets, Iodononafluoro-t-butane is classified with the following hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged contact may lead to dermatitis due to the defatting of the skin.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2] Inhalation of vapors or mists should be avoided.[2]

-

Toxic if Inhaled (Acute Toxicity, Inhalation, Category 3): This indicates that inhalation of this substance can be highly toxic.

It is crucial to note that the toxicological properties of Iodononafluoro-t-butane have not been fully investigated, warranting a cautious approach.[2]

Physical and Chemical Properties and Their Safety Implications

A summary of the key physical and chemical properties of Iodononafluoro-t-butane is presented in the table below. Understanding these properties is essential for safe handling and storage.

| Property | Value | Source | Safety Implication |

| Molecular Formula | C₄F₉I | [3] | High fluorine content can lead to the formation of hazardous decomposition products like hydrogen fluoride in a fire. |

| Molecular Weight | 345.93 g/mol | [3] | The high molecular weight contributes to its relatively low volatility compared to smaller alkanes. |

| Appearance | Not specified, likely a liquid | Spills may be less immediately volatile than lower molecular weight compounds, but still pose an inhalation risk. | |

| Boiling Point | 61 °C | [3][4] | The relatively low boiling point indicates that it can readily form vapors at ambient and slightly elevated temperatures, increasing the risk of inhalation exposure. |

| Melting Point | 60 °C | [3][4] | This suggests it is a solid at or near room temperature, which may require gentle warming for use. |

| Density | ~2.1 g/cm³ | [3][4] | It is significantly denser than water. In case of a spill, it will sink, which is important for cleanup procedures. |

| Flash Point | 20 °C | [3] | This indicates that it is a flammable liquid and can form ignitable vapor-air mixtures at or above this temperature. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in laboratory safety. It prioritizes the use of engineering and administrative controls to minimize hazards, with personal protective equipment (PPE) serving as the final line of defense.

Engineering Controls: The First Line of Defense

-

Fume Hood: All work with Iodononafluoro-t-butane must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[2][5]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[2]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent skin and eye contact.[6]

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

-

Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be based on the manufacturer's compatibility data for Iodononafluoro-t-butane and any solvents being used.[6][7] Given the lack of specific data for this compound, it is prudent to select gloves with broad chemical resistance, such as nitrile or neoprene, and to change them frequently.[7] Double-gloving is recommended for enhanced protection.[6]

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times.[6] When handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

Experimental Workflow: Safe Handling of Iodononafluoro-t-butane

Caption: A logical workflow for the safe handling of Iodononafluoro-t-butane.

Safe Storage and Handling Protocols: Maintaining a Controlled Environment

Proper storage and handling are paramount to preventing accidental exposure and maintaining the integrity of the chemical.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][5][6]

-

Container: Keep containers tightly closed to prevent the escape of vapors.[2][5]

-

Incompatibilities: Store away from strong oxidizing agents and metals.[2][5][6]

Handling Procedures

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[2][5]

-

Avoid Inhalation: Avoid breathing vapors or mists.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] If breathing has stopped, provide artificial respiration.[9]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9] Remove contaminated clothing.[9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[5]

-

Large Spills: Evacuate the area. Ensure adequate ventilation.[10] Prevent further leakage or spillage if safe to do so.

Fire-Fighting Measures

-

Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire.[11]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride may be produced.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Decision Tree for Emergency Response

Caption: A decision-making guide for responding to emergencies involving Iodononafluoro-t-butane.

Disposal Considerations: Responsible Waste Management

Proper disposal of Iodononafluoro-t-butane and its containers is essential to protect the environment and comply with regulations.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11] Do not dispose of in regular trash.[12]

-

Contaminated Packaging: Empty containers may retain product residue and can be hazardous.[8] Handle uncleaned containers like the product itself.

-

Hazardous Waste Facilities: Contact a licensed professional waste disposal service to dispose of this material.[12]

Conclusion: A Culture of Safety

Iodononafluoro-t-butane is a valuable tool in modern chemical research. However, its potential hazards necessitate a culture of safety that goes beyond mere compliance. By understanding the underlying principles of chemical safety, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and effectively. This guide serves as a comprehensive resource to support that goal, empowering scientists to advance their work while prioritizing their well-being and environmental stewardship.

References

- Normal Butane - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET Butane - Global Partners LP. (2021, June).

- Extremely flammable gas - SAFETY DATA SHEET. (2025, April 6).

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).

- New Jersey Department of Health - Butane - Hazardous Substance Fact Sheet. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 26).

- How Do I Dispose of Butane - Oreate AI Blog. (2026, January 7).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- Butane: Acute Exposure Guideline Levels - NCBI. (n.d.).

- Chemical Properties of Iodononafluoro-t-butane (CAS 4459-18-1) - Cheméo. (n.d.).

- How to Dispose of Butane and Other Solvents - GAIACA. (2021, March 19).

- 4459-18-1(PERFLUORO-TERT-BUTYL IODIDE) Product Description - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).

- Butane - Wikipedia. (n.d.).

- Perfluoro-tert-butyl iodide - CymitQuimica. (n.d.).

- Safety and handling of fluorinated organic compounds - Benchchem. (2025, December).

- Immediately Dangerous to Life or Health (IDLH) Value Profile: Butane - CDC. (n.d.).

- Safety Data Sheet n-Butane - Rosneft Deutschland. (2022, February 24).

- Butane Gas Stove Fuel RECYCLING - What Do You Do With These CANS?? - YouTube. (2023, February 2).

- Perfluoro-tert-butyl iodide | CAS#:4459-18-1 | Chemsrc. (2026, January 9).

- BUTANE - CAMEO Chemicals. (n.d.).

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- Safety Data Sheet n-Butane - Rosneft Deutschland. (2022, February 24).

- Aldrich 331023 - SAFETY DATA SHEET. (2025, June 24).

- Fatal butane toxicity and delayed onset of refractory ventricular fibrillation - PubMed Central. (n.d.).

- Fluorine. (n.d.).

- What Are Butane's Properties? - Chemistry For Everyone - YouTube. (2025, August 29).

- Butane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

- 1. No results for search term "3D-FP78468" | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. Perfluoro-tert-butyl iodide | CAS#:4459-18-1 | Chemsrc [chemsrc.com]

- 4. 4459-18-1 CAS MSDS (PERFLUORO-TERT-BUTYL IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. airgas.com [airgas.com]

- 9. fishersci.com [fishersci.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. marathonpetroleum.com [marathonpetroleum.com]

- 12. How Do I Dispose of Butane - Oreate AI Blog [oreateai.com]

A Technical Guide to the Homolytic Cleavage of the Carbon-Iodine Bond in Iodononafluoro-t-butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled generation of the nonafluoro-t-butyl radical, a highly valuable and sterically demanding building block in medicinal and materials chemistry, is critically dependent on the efficient homolytic cleavage of the carbon-iodine (C-I) bond in its precursor, iodononafluoro-t-butane ((CF₃)₃CI). This guide provides a comprehensive technical overview of the principles, methodologies, and key considerations for inducing and characterizing this pivotal bond scission. We will delve into the thermochemical and photochemical drivers of the reaction, present detailed experimental frameworks for its execution, and discuss the spectroscopic characterization of the transient nonafluoro-t-butyl radical. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of the nonafluoro-t-butyl moiety in novel molecular design and synthesis.

Introduction: The Significance of the Nonafluoro-t-butyl Group and Its Radical Precursor

The perfluoro-t-butyl group ((CF₃)₃C-), often abbreviated as PFtB, has emerged as a substituent of significant interest in drug discovery and materials science.[1] Its exceptional steric bulk and the strong electron-withdrawing nature of the nine fluorine atoms confer unique properties to parent molecules, including enhanced metabolic stability, altered lipophilicity, and specific conformational constraints.[1] Furthermore, the nine magnetically equivalent fluorine atoms provide a strong and sharp singlet signal in ¹⁹F NMR spectroscopy, making it an excellent reporter group for in vivo imaging and mechanistic studies.[1]

The most direct route to incorporating the PFtB group often involves the generation of the nonafluoro-t-butyl radical ((CF₃)₃C•) from a suitable precursor. Iodononafluoro-t-butane is a primary choice for this role due to the inherent weakness of the C-I bond, which can be selectively cleaved under relatively mild conditions.[2] Understanding the principles governing the homolytic cleavage of this bond is therefore paramount for the efficient and controlled application of this important synthetic tool.

The Carbon-Iodine Bond in Iodononafluoro-t-butane: A Susceptible Linkage

The C-I bond is the weakest of the carbon-halogen bonds, making it particularly amenable to homolytic cleavage. This weakness is further accentuated in perfluorinated systems. The strong electron-withdrawing effect of the three trifluoromethyl groups in iodononafluoro-t-butane polarizes the C-I bond, contributing to its lability.

Bond Dissociation Energy (BDE)

Table 1: Physicochemical Properties of Iodononafluoro-t-butane

| Property | Value | Unit | Source |

| Molecular Formula | C₄F₉I | - | - |

| Molar Mass | 345.93 | g/mol | - |

| Boiling Point | 364.57 | K | [4] |

| Enthalpy of Vaporization | 21.33 | kJ/mol | [4] |

| Standard Enthalpy of Formation (gas) | -1849.01 | kJ/mol | [4] |

Methods for Inducing Homolytic Cleavage

The homolytic cleavage of the C-I bond in iodononafluoro-t-butane can be initiated through several methods, primarily photolysis and thermolysis.

Photolysis: A Light-Driven Radical Generation

Photolysis involves the use of light to induce bond cleavage. Perfluoroalkyl iodides absorb ultraviolet (UV) light, and this absorption can provide the necessary energy to overcome the C-I bond dissociation energy.[5] The process can be represented as:

(CF₃)₃CI + hν → (CF₃)₃C• + I•

The efficiency of this process is wavelength-dependent and is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific event (in this case, dissociation) for each photon absorbed.

This protocol describes a general setup for the gas-phase photolysis of iodononafluoro-t-butane to generate the nonafluoro-t-butyl radical for subsequent reactions or spectroscopic analysis.

-

Apparatus Setup:

-

A quartz reaction vessel equipped with gas inlet and outlet ports, and a window for the light source.

-

A UV lamp (e.g., a low-pressure mercury lamp for 254 nm or a tunable laser for specific wavelengths).

-

A vacuum line for evacuating the system and introducing gases.

-

A pressure gauge to monitor the pressure of the reactant and any added bath gas.

-

A cold trap to collect condensable products.

-

Analytical instrumentation such as a gas chromatograph-mass spectrometer (GC-MS) for product analysis.[6]

-

-

Procedure:

-

Evacuate the reaction vessel to a low pressure (e.g., <10⁻³ Torr).

-

Introduce a known pressure of iodononafluoro-t-butane vapor into the vessel.

-